molecular formula C11H20N2O3 B8193004 tert-butyl((1R,2S)-2-carbamoylcyclopentyl)carbamic acid

tert-butyl((1R,2S)-2-carbamoylcyclopentyl)carbamic acid

Cat. No.: B8193004
M. Wt: 228.29 g/mol
InChI Key: DHHSVQGPMIBDAM-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl((1R,2S)-2-carbamoylcyclopentyl)carbamic acid typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with (1R,2S)-2-carbamoylcyclopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

Scientific Research Applications

tert-Butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl((1R,2S)-2-carbamoylcyclopentyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid is unique due to its specific cyclopentyl structure, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with molecular targets, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)13(10(15)16)8-6-4-5-7(8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,15,16)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHSVQGPMIBDAM-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C1CCCC1C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N([C@@H]1CCC[C@@H]1C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.